

Application Notes and Protocols: Methoxypropylphenol Isomers as Fragrance Ingredients in Cosmetics

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Compound of Interest

Compound Name: 2-(3-Methoxypropyl)phenol

Cat. No.: B15374192

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Disclaimer: Information regarding the specific isomer, **2-(3-Methoxypropyl)phenol**, as a fragrance ingredient in cosmetics is not readily available in the public domain. Therefore, these application notes and protocols are based on the well-documented isomer, 2-Methoxy-4-propylphenol (CAS 2785-87-7), also known as Dihydroeugenol or 4-Propylguaiacol. This information is provided as a representative example for researchers, scientists, and drug development professionals. A brief summary of available data for another isomer, 4-(3-Methoxypropyl)phenol, is also included for comparative purposes.

Introduction

Methoxypropylphenol isomers are aromatic compounds that contribute to the scent profile of various cosmetic products. Their characteristic odors, which can range from sweet and spicy to medicinal, make them valuable components in fragrance formulations. This document provides an overview of the physicochemical properties, safety data, and analytical protocols for 2-Methoxy-4-propylphenol, a commonly used fragrance ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-4-propylphenol and 4-(3-Methoxypropyl)phenol is presented in Table 1.

Table 1: Physicochemical Properties of Methoxypropylphenol Isomers

Property	2-Methoxy-4-propylphenol	4-(3-Methoxypropyl)phenol
CAS Number	2785-87-7	74027-51-3
Molecular Formula	C ₁₀ H ₁₄ O ₂	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol [1][2][3]	166.22 g/mol [4]
Appearance	Colorless to pale yellow liquid	Not available
Odor Profile	Sweet, spicy, clove, phenolic[2] [5]	Not available
Boiling Point	125-126 °C at 14 mmHg[2][3] [5]	106-108 °C at 0.3 mmHg
Density	1.038 g/mL at 25 °C[2][5]	Not available
Refractive Index	1.522 at 20 °C[2][5]	Not available
LogP	2.87	2.3[4]
Natural Occurrence	Found in brandy, mushrooms, Bordeaux wines, and liquid smoke[2][5][6]	Not available

Application in Cosmetics

2-Methoxy-4-propylphenol is utilized as a fragrance ingredient in a wide array of cosmetic and personal care products. Its warm and spicy aroma lends itself to various fragrance families, including oriental, fougère, and chypre.[7] Potential applications include perfumes, lotions, creams, and soaps.

Safety and Regulatory Information

The safety of 2-Methoxy-4-propylphenol as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM) and is subject to standards set by the International Fragrance Association (IFRA).[8]

Key Safety Endpoints:

- Dermal Sensitization: Considered a dermal sensitizer.[8]
- Systemic Toxicity: Potential for systemic toxicity is considered in the risk assessment.[8]

IFRA Standards: The use of 2-Methoxy-4-propylphenol in consumer products is restricted based on the product category to minimize the risk of adverse effects.[8] A summary of the maximum acceptable concentrations in various product categories according to the 49th IFRA Amendment is provided in Table 2.

Table 2: IFRA Maximum Acceptable Concentrations for 2-Methoxy-4-propylphenol[8]

IFRA Category	Product Type	Max Concentration (%)
Category 1	Lip products	0.13
Category 2	Deodorant and antiperspirant products	0.039
Category 3	Hydroalcoholic products applied to freshly shaved skin	0.78
Category 4	Hydroalcoholic products applied to unshaved skin	0.73
Category 5A	Body lotions	0.19
Category 5B	Face creams	0.19
Category 6	Mouthwash, toothpaste	Not specified in search results
Category 7A	Rinse-off hair products	1.5
Category 7B	Leave-on hair products	1.5
Category 9	Rinse-off soaps, shampoos	1.4
Category 10A	Household cleaning products (hand wash)	1.4
Category 11	Products with minimal skin contact	0.062

Experimental Protocols

The following are generalized protocols for the analysis and safety assessment of fragrance ingredients like 2-Methoxy-4-propylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

This protocol outlines the standard method for determining the purity and confirming the identity of 2-Methoxy-4-propylphenol.

Objective: To separate and identify the components of a sample and determine the purity of 2-Methoxy-4-propylphenol.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m)
- Helium (carrier gas)
- Methanol (solvent)
- 2-Methoxy-4-propylphenol standard
- Sample for analysis

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the 2-Methoxy-4-propylphenol sample in methanol.
- GC-MS Parameters:
 - Injector Temperature: 250 °C

- Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas Flow: 1 mL/min (Helium)
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: 40-400 amu
- Injection: Inject 1 µL of the prepared sample into the GC-MS.
- Data Analysis:
 - Identify the peak corresponding to 2-Methoxy-4-propylphenol by comparing the retention time and mass spectrum with a known standard.
 - Determine the purity by calculating the peak area percentage of 2-Methoxy-4-propylphenol relative to the total peak area.

Workflow Diagram:



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GC-MS Analysis Workflow

In Vitro Skin Sensitization Assay (e.g., Direct Peptide Reactivity Assay - DPRA)

This protocol provides a conceptual framework for assessing the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides.

Objective: To predict the skin sensitization potential of 2-Methoxy-4-propylphenol based on its reactivity with model peptides.

Principle: The DPRA is based on the principle that skin sensitizers are electrophilic and can react with nucleophilic residues (cysteine and lysine) in skin proteins. The assay measures the depletion of synthetic peptides containing these residues after incubation with the test chemical.

Materials:

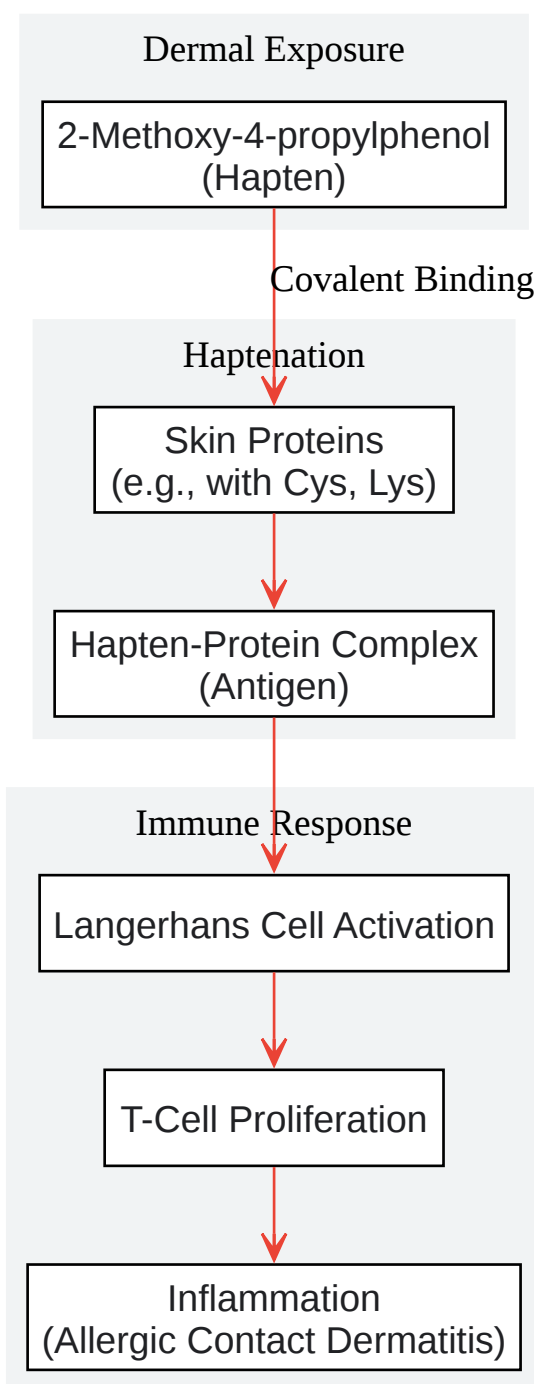
- 2-Methoxy-4-propylphenol
- Cysteine-containing peptide (e.g., Ac-RFAACAA-COOH)
- Lysine-containing peptide (e.g., Ac-RFAAKAA-COOH)
- Acetonitrile
- Phosphate buffer
- HPLC system with UV detector

Procedure:

- Preparation of Solutions:
 - Prepare stock solutions of the test chemical and control substances in acetonitrile.
 - Prepare stock solutions of the cysteine and lysine peptides in phosphate buffer.
- Incubation:
 - Incubate the test chemical with each peptide solution at a defined concentration ratio for 24 hours at 25 °C.
 - Include positive and negative controls.
- HPLC Analysis:

- Analyze the samples by HPLC to quantify the remaining peptide concentration.
- Data Analysis:
 - Calculate the percentage of peptide depletion for both cysteine and lysine peptides.
 - Classify the sensitization potential based on the mean peptide depletion.

Signaling Pathway Diagram (Conceptual):



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Conceptual Skin Sensitization Pathway

Summary of 4-(3-Methoxypropyl)phenol

Information on 4-(3-Methoxypropyl)phenol (CAS 74027-51-3) is limited. It is an isomer of 2-Methoxy-4-propylphenol with the same molecular formula and weight.[4] Available data indicates a boiling point of 106-108 °C at 0.3 mmHg.[4] There is no readily available information on its use as a fragrance ingredient in cosmetics, its odor profile, or its safety.

Conclusion

While **2-(3-Methoxypropyl)phenol** is not a well-documented fragrance ingredient, its isomer, 2-Methoxy-4-propylphenol, serves as a useful case study. The provided data and protocols for 2-Methoxy-4-propylphenol highlight the importance of thorough physicochemical characterization, safety assessment, and adherence to regulatory guidelines for fragrance ingredients used in cosmetics. Researchers and developers should exercise caution and conduct comprehensive safety and efficacy testing when considering new or lesser-known isomers for cosmetic applications.

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